![molecular formula C11H12O3 B1256523 trans-Coumaryl acetate](/img/structure/B1256523.png)
trans-Coumaryl acetate
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Overview
Description
Trans-coumaryl acetate is a phenylpropanoid that is trans-p-coumaryl alcohol in which the hydrogen from the allylic hydroxy group is replaced by an acetyl group. It is a phenylpropanoid, a member of phenols and an acetate ester. It derives from a trans-p-coumaryl alcohol.
Scientific Research Applications
Phytotoxic and Antiphytopathogenic Properties
Antileishmanial Activity
Another study on Alpinia galanga identified trans-Coumaryl acetate as one of the compounds in its extracts. These extracts exhibited significant antileishmanial activity, indicating potential medicinal applications in treating Leishmaniasis, a disease caused by Leishmania parasites (Kaur & Singh, 2011).
Antioxidant Activities
Research on Malvastrum coromandelianum, a plant used in traditional medicine, revealed that trans-Coumaryl acetate derivatives have notable antioxidant activities. This points to its possible use in developing natural antioxidant agents (Devi & Kumar, 2018).
Phytoalexin Properties
A study on Cucurbita maxima (squash) identified trans-Coumaryl acetate as a phytoalexin, a substance produced by plants in response to fungal infection. This discovery suggests its role in plant defense mechanisms (Stange et al., 1999).
Role in Coumarin Derivatives Synthesis
trans-Coumaryl acetate is also relevant in synthetic chemistry, particularly in the formation of 8-azacoumarins, compounds with potential in drug discovery and other applications (Wang et al., 2017).
Inhibition of Xanthine Oxidase
Isolated from Alpinia galanga, trans-Coumaryl acetate demonstrated inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. This suggests potential therapeutic applications for diseases related to purine metabolism, such as gout (Noro et al., 1988).
properties
Product Name |
trans-Coumaryl acetate |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
[(E)-3-(4-hydroxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C11H12O3/c1-9(12)14-8-2-3-10-4-6-11(13)7-5-10/h2-7,13H,8H2,1H3/b3-2+ |
InChI Key |
UUEPXFWSBUIUAZ-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)OC/C=C/C1=CC=C(C=C1)O |
SMILES |
CC(=O)OCC=CC1=CC=C(C=C1)O |
Canonical SMILES |
CC(=O)OCC=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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